molecular formula C11H13Cl2NO B271532 N-(sec-butyl)-2,4-dichlorobenzamide

N-(sec-butyl)-2,4-dichlorobenzamide

Cat. No.: B271532
M. Wt: 246.13 g/mol
InChI Key: JVXMWYNJFMRUSP-UHFFFAOYSA-N
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Description

N-(sec-butyl)-2,4-dichlorobenzamide (CAS: 346719-81-1) is a benzamide derivative with the molecular formula C₁₇H₁₇Cl₂NO and a molecular weight of 322.23 g/mol . The compound features a 2,4-dichlorobenzoyl group linked to a sec-butyl-substituted phenyl ring. Its structural uniqueness lies in the combination of electron-withdrawing chlorine atoms and the branched sec-butyl chain, which influence its physicochemical and biological properties.

Properties

Molecular Formula

C11H13Cl2NO

Molecular Weight

246.13 g/mol

IUPAC Name

N-butan-2-yl-2,4-dichlorobenzamide

InChI

InChI=1S/C11H13Cl2NO/c1-3-7(2)14-11(15)9-5-4-8(12)6-10(9)13/h4-7H,3H2,1-2H3,(H,14,15)

InChI Key

JVXMWYNJFMRUSP-UHFFFAOYSA-N

SMILES

CCC(C)NC(=O)C1=C(C=C(C=C1)Cl)Cl

Canonical SMILES

CCC(C)NC(=O)C1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The following table summarizes key structural differences among N-(sec-butyl)-2,4-dichlorobenzamide and related compounds:

Compound Name (CAS) Molecular Formula Substituents/Functional Groups Key Structural Features Reference
This compound (346719-81-1) C₁₇H₁₇Cl₂NO 2,4-dichlorophenyl, sec-butyl Branched alkyl chain, dual chloro substitution
N-(sec-butyl)-4-chlorobenzamide (7465-71-6) C₁₁H₁₄ClNO 4-chlorophenyl, sec-butyl Single chloro substitution, simpler structure
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2,4-dichlorobenzamide (5631-04-9) C₁₃H₁₃Cl₂N₃OS 2,4-dichlorophenyl, tert-butyl, thiadiazole Heterocyclic thiadiazole, bulky tert-butyl
N-(3-(tert-butyl)-1H-pyrazol-5-yl)-2,4-dichlorobenzamide C₁₄H₁₅Cl₂N₃O 2,4-dichlorophenyl, tert-butyl, pyrazole Pyrazole ring, enhanced aromatic interactions
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,4-dichlorobenzamide (8001-5988) C₂₀H₁₂Cl₂N₂OS 2,4-dichlorophenyl, benzothiazole Benzothiazole moiety, planar fused ring system

Key Observations :

  • Chlorine Substitution: Dual chloro groups (2,4-dichloro) in the main compound enhance electron withdrawal compared to mono-chloro analogs like N-(sec-butyl)-4-chlorobenzamide .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility Trends Spectral Data (Highlights)
This compound 322.23 Not reported Likely low water solubility ¹H/¹³C NMR: Aromatic protons at δ 7.2–7.5 (similar to )
N-(Adamantan-1-ylcarbamothioyl)-2,4-dichlorobenzamide 342.25 204–205 Low solubility in polar solvents ¹H NMR: Adamantane protons at δ 2.26 (m)
N-(4-bromophenyl)-2,4-dichlorobenzamide 347.05 Not reported Moderate lipophilicity SMILES: C1=CC(=CC=C1NC(=O)C2=C(C=C(C=C2)Cl)Cl)Br
N-(4-aminophenyl)-2,4-dichlorobenzamide 281.14 Not reported Higher polarity due to -NH₂ ESI MS: m/z 324.5 (M+H)+

Key Observations :

  • Melting Points : Bulky substituents (e.g., adamantane in ) increase melting points due to enhanced crystallinity.
  • Solubility: Amino-substituted analogs () exhibit improved aqueous solubility compared to halogenated derivatives.

Key Observations :

  • Antiparasitic Activity: Bromophenyl and aminoethyl derivatives () show promise against Trypanosoma brucei, likely via interference with parasite membrane proteins.
  • Antimicrobial Action : Pyrazole-containing analogs () demonstrate broad-spectrum activity due to interactions with microbial enzymes (e.g., urease).

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